1,2-Dinitrosobenzene
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Overview
Description
1,2-Dinitrosobenzene is an organic compound with the chemical formula C₆H₄(NO)₂. It is one of the three isomers of dinitrosobenzene, the others being 1,3-dinitrosobenzene and 1,4-dinitrosobenzene. This compound is characterized by the presence of two nitroso groups (-NO) attached to adjacent carbon atoms on a benzene ring. It is a white or colorless solid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dinitrosobenzene can be synthesized through various methods. One common method involves the diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst . Another method includes the photolysis of benzofurazan 1-oxide and 2-nitrophenyl azide in argon matrices at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented compared to its isomers. the general approach involves the controlled nitration of benzene derivatives followed by selective reduction or oxidation processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitrobenzene.
Reduction: It can be reduced to form 2-nitrosoaniline or further to 2-nitroaniline.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitroso groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces dinitrobenzene.
Reduction: Produces 2-nitrosoaniline and 2-nitroaniline.
Substitution: Produces various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Dinitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on biological systems, particularly in the context of nitroso compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dinitrosobenzene involves its ability to undergo redox reactions. The nitroso groups can participate in electron transfer processes, making the compound a useful intermediate in various chemical reactions. It can also form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitrosobenzene: Another isomer with nitroso groups at the 1 and 3 positions.
1,4-Dinitrosobenzene: Isomer with nitroso groups at the 1 and 4 positions.
Nitrosobenzene: A simpler compound with a single nitroso group attached to the benzene ring
Uniqueness
1,2-Dinitrosobenzene is unique due to the positioning of its nitroso groups, which affects its chemical reactivity and physical properties. The ortho arrangement of the nitroso groups allows for specific interactions and reactions that are not possible with the other isomers .
Properties
CAS No. |
25550-55-4 |
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Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |
InChI Key |
XYLFFOSVQCBSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)N=O |
physical_description |
Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |
Origin of Product |
United States |
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